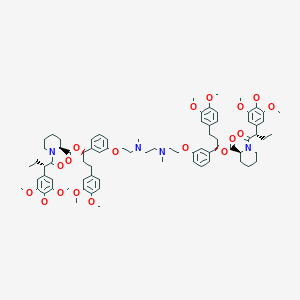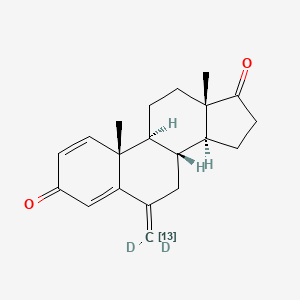
Exemestane-13C,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exemestane-13C,d2 is a labeled form of Exemestane, a selective, irreversible, and orally active steroidal aromatase inhibitor. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Exemestane itself is used primarily in the treatment of hormone-dependent breast cancer by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens .
Vorbereitungsmethoden
The preparation of Exemestane-13C,d2 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the Exemestane molecule. The synthetic route typically starts with the base structure of Exemestane and involves several steps of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial production methods for this compound are similar to those used for other isotope-labeled compounds. These methods involve large-scale synthesis with stringent control over reaction conditions to achieve high purity and yield. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Exemestane-13C,d2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Exemestane-13C,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of Exemestane.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Exemestane in treating hormone-dependent breast cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Wirkmechanismus
Exemestane-13C,d2 exerts its effects by irreversibly binding to the active site of the enzyme aromatase, leading to its permanent inhibition. Aromatase is responsible for converting androgens to estrogens, and its inhibition results in decreased estrogen levels. This mechanism is particularly useful in treating estrogen receptor-positive breast cancer, as it deprives the cancer cells of the estrogen needed for their growth .
Vergleich Mit ähnlichen Verbindungen
Exemestane-13C,d2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Exemestane: The non-labeled form, used primarily in clinical settings.
Anastrozole: Another aromatase inhibitor, but non-steroidal and reversible.
Letrozole: A non-steroidal aromatase inhibitor, also used in the treatment of hormone-dependent breast cancer
These compounds share the common feature of inhibiting aromatase but differ in their chemical structure, reversibility, and specific applications.
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2 |
InChI-Schlüssel |
BFYIZQONLCFLEV-YDWWOAPCSA-N |
Isomerische SMILES |
[2H][13C](=C1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
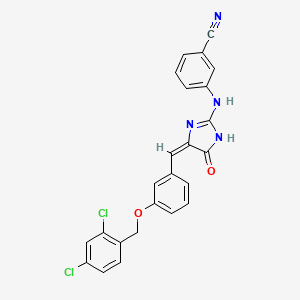
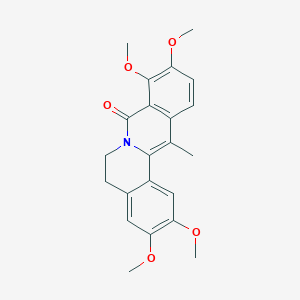
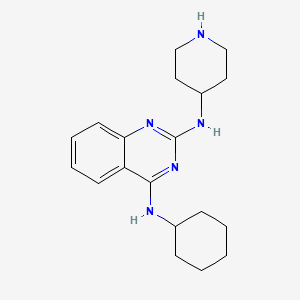


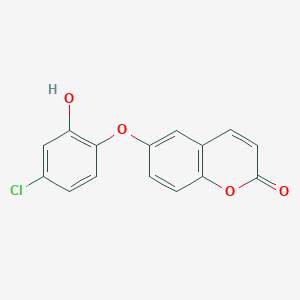
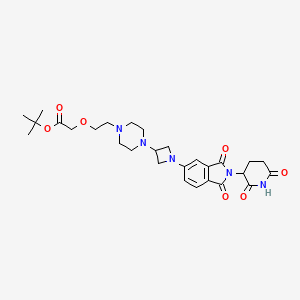
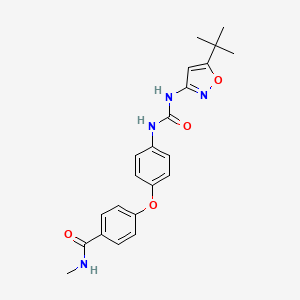
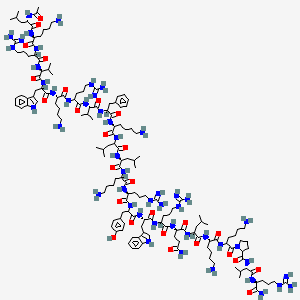
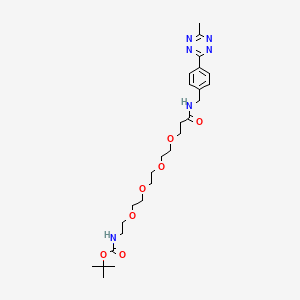
![[99mTc]Tc-6 C1](/img/structure/B15138052.png)

